
Diatrizoic acid
概要
説明
ジアトリゾエートは、X線画像やコンピュータ断層撮影(CT)スキャンにおいて、静脈、泌尿器系、脾臓、関節の可視化に広く用いられています . ジアトリゾエートは、経口、静脈内、直腸、または胃管を経由して投与されます .
製法
ジアトリゾエートは、安息香酸誘導体のヨウ素化を含む一連の化学反応によって合成されます。 主要な合成経路には、3,5-ジアミノ安息香酸のアセチル化、続いてヨウ素化による3,5-ジアセトアミド-2,4,6-トリヨード安息香酸の生成が含まれます . 工業的な製造方法では、一般的にナトリウム塩またはメグルミン塩を用いて、溶解度と安定性を向上させています .
準備方法
Diatrizoate is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The primary synthetic route involves the acetylation of 3,5-diaminobenzoic acid followed by iodination to produce 3,5-diacetamido-2,4,6-triiodobenzoic acid . Industrial production methods typically involve the use of sodium or meglumine salts to enhance solubility and stability .
化学反応の分析
Pathway 1: Sequential Iodination and Acylation
-
Iodination :
-
Ammonium Salt Formation :
-
Acylation :
Degradation Reactions
This compound undergoes reductive deiodination and oxidative degradation in environmental and biological systems:
Electrochemical Deiodination
-
Conditions : Graphite felt cathode doped with Pd nanoparticles at −1.7 V vs SHE .
-
Mechanism : Sequential reductive cleavage of iodine atoms, yielding 3,5-diacetamidobenzoic acid .
-
Efficiency :
Oxidative Degradation
-
Conditions : Boron-doped diamond (BDD) anode at +3.4–3.5 V vs SHE .
-
Mechanism : Hydroxyl radical (- OH)-mediated mineralization of deiodinated intermediates .
-
Outcome : Complete mineralization of 3,5-diacetamidobenzoic acid within 4 h .
Biological Interactions
This compound induces cytotoxicity via calcium dysregulation and mitochondrial stress in renal cells:
-
Calcium Dysregulation : Exposure to 15–30 mg I/mL DA increases cytosolic Ca²⁺, triggering mitochondrial permeability transition pore (mPTP) opening .
-
Mitophagy : Upregulation of LC3B-II/I ratio (1.8-fold at 24 h) indicates autophagic clearance of damaged mitochondria .
-
Oxidative Stress : Elevated protein carbonylation (2.5-fold) and 4HNE adducts (3.1-fold) in cytosolic fractions .
Cytotoxicity Data :
Parameter | DA Concentration (mg I/mL) | Change vs Control | Source |
---|---|---|---|
Mitochondrial Viability | 15 | ↓45% | |
Caspase-3 Activation | 30 | ↑3.2-fold | |
Cytochrome c Release | 30 | ↑2.7-fold |
Environmental Remediation
Advanced oxidation processes (AOPs) target this compound in wastewater:
-
Electrochemical Reduction-Oxidation : Combines Pd-catalyzed deiodination and BDD-mediated oxidation for complete mineralization .
-
Challenges : Competing anions (e.g., Cl⁻) reduce iodide separation efficiency in hospital wastewater by 30% .
Stability and Compatibility
科学的研究の応用
Medical Imaging
Diatrizoic acid is primarily utilized as a contrast medium in various imaging techniques, particularly in computed tomography (CT) scans. Its high iodine content enhances the visibility of internal structures during imaging procedures.
CT Imaging Enhancements
Recent studies have focused on improving the efficacy of this compound in CT imaging. For instance, a novel approach involved modifying LAPONITE® nanodisks with this compound to create a more effective contrast agent. These this compound-modified nanodisks demonstrated superior cytocompatibility and significantly improved X-ray attenuation coefficients compared to free this compound, making them promising candidates for enhanced CT imaging of organs and tumors in vivo .
Study | Modification | Outcome |
---|---|---|
This compound-Modified LAPONITE® | Nanodisk formation | Higher CT values and cytocompatibility |
Mitigation of Contrast-Induced Nephropathy
This compound's role extends to investigating contrast-induced acute kidney injury (CI-AKI). Research indicates that exposure to clinically relevant concentrations of this compound can induce cytotoxicity in human proximal tubule cells through mechanisms involving calcium dysregulation and mitochondrial dysfunction. This highlights the need for careful monitoring during procedures involving this agent .
Environmental Science
This compound is also examined for its environmental impact, particularly concerning wastewater treatment processes.
Removal from Wastewater
Studies have investigated the degradation of this compound using advanced oxidation processes, including photo-Fenton and electro-Fenton methods. These techniques have shown promise in effectively eliminating this compound from hospital wastewater, which is crucial for reducing pharmaceutical contaminants in aquatic environments .
Process | Effectiveness | Notes |
---|---|---|
Photo-Fenton | High removal efficiency | Effective under specific conditions |
Electro-Fenton | Enhanced treatment | Coupling with other processes improves outcomes |
Tracking Contaminants
This compound has been utilized as a tracer in environmental studies to quantify river water infiltration in shallow aquifers. Its detection in wastewater treatment plants indicates its persistence and potential environmental risks .
Clinical Studies
A clinical study explored the effectiveness of amidotrizoate (related to this compound) for treating constipation in advanced cancer patients unresponsive to laxatives. This highlights the broader therapeutic potential of iodinated contrast agents beyond imaging applications .
Environmental Monitoring
Research has shown that this compound can serve as a marker for tracking anthropogenic activities in aquatic systems, providing insights into pollution sources and trends .
作用機序
ジアトリゾエートは、高濃度のヨウ素によるX線を遮断することにより効果を発揮します。 ジアトリゾエートのヨウ素原子は電子密度が高く、X線を効果的に散乱または阻止するため、身体のさまざまな組織や構造間にコントラストが生まれます . このコントラストにより、画像処理中に内部器官や系のより鮮明な可視化が可能になります。
類似化合物との比較
ジアトリゾエートは、ヨータラミン酸、ヨヘキソール、イオパミドールなどの他のヨウ素化造影剤に似ています。 ジアトリゾエートは、高浸透圧性とイオン性であることが特徴であり、より高いコントラストを生み出す一方で、脱水やアレルギー反応などの副作用のリスクも高まります . 他の類似した化合物には、以下のものがあります。
ヨータラミン酸: 浸透圧が低い、別のヨウ素化造影剤です。
ヨヘキソール: 非イオン性、低浸透圧性造影剤です。
イオパミドール: 診断画像における同様の用途を持つ、非イオン性、低浸透圧性造影剤です.
ジアトリゾエートの高浸透圧性は、特定の画像処理において特に効果的ですが、潜在的な副作用を慎重に考慮する必要があります。
生物活性
Diatrizoic acid, also known as amidotrizoic acid, is an iodinated radiocontrast agent widely used in medical imaging. Its biological activity has been the subject of various studies, particularly concerning its cytotoxic effects on renal cells and its potential applications in pulmonary imaging. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety profile, and relevant case studies.
This compound exhibits several biological activities primarily related to its use as a contrast agent. The following are key mechanisms identified in recent research:
- Cytotoxicity : this compound has been shown to induce cytotoxic effects in human proximal tubule (HK-2) cells. Studies indicate that exposure to this compound leads to mitochondrial dysfunction, oxidative stress, and apoptosis. Specifically, concentrations of 15 mg I/mL and higher resulted in significant decreases in mitochondrial and cell viability over time .
- Calcium Dysregulation : One of the primary pathways through which this compound exerts its cytotoxic effects is via calcium dysregulation. Increased intracellular calcium levels lead to mitochondrial damage and subsequent cell death. The use of calcium modulators has been shown to mitigate these effects, highlighting the role of calcium homeostasis in this compound-induced toxicity .
- Mitophagy : this compound exposure has been linked to increased mitophagy, a process by which damaged mitochondria are removed from the cell. This response is indicative of cellular stress and attempts at recovery following exposure to toxic agents .
- Oxidative Stress : The compound induces oxidative stress, evidenced by elevated biomarkers such as protein carbonylation and 4-hydroxynonenal (4HNE) adduct formation. This oxidative damage contributes to cellular injury and apoptosis .
Safety Profile
This compound's safety profile has been evaluated in various studies:
- Pulmonary Delivery : Research on aerosolized this compound nanoparticle agglomerates indicates that they can be safely administered via inhalation without causing acute alveolar tissue damage in animal models. Histological examinations post-insufflation showed no significant acute toxicity or inflammation .
- Comparative Studies : In a study comparing the effects of aspirated this compound with barium sulfate and iodixanol in a lagomorph model, this compound demonstrated the least amount of lung injury. This suggests a relatively favorable safety profile among commonly used contrast agents .
Table 1: Summary of Key Research Findings on this compound
特性
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYQUNUQOZFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044521 | |
Record name | Diatrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.07e-01 g/L | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space. | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
117-96-4 | |
Record name | Diatrizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diatrizoic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diatrizoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diatrizoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diatrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>250 | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diatrizoic acid work as an X-ray contrast agent?
A1: this compound, due to its three iodine atoms, effectively absorbs X-rays. [] When administered, it increases the radiodensity of the targeted area, allowing for clearer visualization on X-ray images. [] This is particularly useful for examining organs and structures that are not typically clearly visible on standard X-rays.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H9I3N2O4, and its molecular weight is 613.9 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, 1H NMR spectroscopy has been successfully used to assay this compound salts in commercial solutions. [] This method allows for the simultaneous and specific assay of both this compound and meglumine in a mixture.
Q4: How stable is this compound under different conditions?
A4: this compound exhibits varying stability depending on factors like pH, temperature, and the presence of other substances like glucose and copper. [] Elevated levels of glucose, particularly in the presence of copper and at higher pH, can accelerate the decomposition of this compound. []
Q5: How does formulation impact this compound stability?
A5: Research suggests that incorporating a sequestering stabilizing agent, like edetate calcium disodium, can enhance the stability of this compound solutions. [] This approach helps prevent degradation and maintain the integrity of the formulation over time.
Q6: Does this compound possess any catalytic properties?
A6: Based on the provided research papers, there is no mention of this compound exhibiting catalytic properties. Its primary application remains as a contrast agent in medical imaging.
Q7: Have any computational studies been conducted on this compound?
A7: Yes, computational studies employing the Partial Atomic Charges and Hardness Algorithm (PACHA) have been used to analyze various crystal forms of this compound. [] These studies provide insights into the intermolecular interactions and crystal packing arrangements of this compound.
Q8: What formulation strategies are used to improve the stability or solubility of this compound?
A8: this compound is often formulated as a salt with meglumine or sodium to enhance its water solubility, making it suitable for intravenous administration. [, ] The inclusion of a sequestering stabilizing agent further improves the stability of the solution. []
Q9: Are there any specific SHE regulations related to the manufacturing or handling of this compound?
A9: While specific regulations aren't detailed in these research papers, as a pharmaceutical compound, the production and handling of this compound would fall under Good Manufacturing Practices (GMP) to ensure quality, safety, and efficacy. []
Q10: Has this compound been evaluated in animal models?
A10: Yes, this compound has been studied in animal models, including dogs and rabbits, to assess its efficacy as a contrast agent and potential toxicity. [, , , ]
Q11: Are there in vitro models used to study this compound?
A11: Yes, human proximal tubule (HK-2) cells have been used as an in vitro model to study the potential cytotoxic effects of this compound on renal cells. [, ] This model helps researchers understand the mechanisms underlying contrast-induced acute kidney injury.
Q12: Are there any known instances of resistance to this compound?
A12: As this compound functions as a contrast agent through its physical properties (X-ray absorption), the concept of resistance does not directly apply to its mechanism of action. []
Q13: What are the potential adverse effects of this compound?
A13: This Q&A focuses on the scientific aspects of this compound. For information on potential adverse effects, please consult relevant medical literature and guidelines.
Q14: What analytical techniques are used to quantify this compound?
A14: High-pressure liquid chromatography (HPLC) is a common method for quantifying this compound and its degradation products in solutions. [] This method offers good accuracy, precision, and linearity over a relevant concentration range. Additionally, ultraviolet light spectrophotometry has been used to estimate this compound concentrations. []
Q15: How is this compound degraded in the environment?
A15: this compound can undergo photodegradation when exposed to UV light. [] Additionally, biodegradation plays a role in its removal during processes like riverbank filtration and soil aquifer treatment. [, ]
Q16: How does the form of this compound affect its solubility?
A16: this compound itself is not readily soluble in water. [] It is commonly formulated as meglumine or sodium salts to significantly increase its solubility, making it suitable for intravenous administration. [, ] The choice of salt can impact its solubility in different media.
Q17: Have the analytical methods used for this compound analysis been validated?
A17: While specific validation data are not provided in the research, standard practice dictates that analytical methods, like HPLC, used for pharmaceutical analysis are rigorously validated for accuracy, precision, specificity, and linearity. [] This ensures reliable and consistent results.
Q18: What quality control measures are employed during the manufacturing of this compound?
A18: As a pharmaceutical product, this compound manufacturing adheres to strict Good Manufacturing Practices (GMP) to ensure its quality, safety, and efficacy. [] This includes rigorous control over raw materials, manufacturing processes, and final product testing.
Q19: Can this compound elicit an immune response?
A19: While rare, this compound has been reported to cause anaphylactoid reactions, which are severe allergic reactions. [] These reactions are not true allergic reactions mediated by the immune system but rather involve the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。